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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)ethanamine

Cat. No.: B1330211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(4-Fluorophenyl)ethanamine. This valuable building block in medicinal chemistry

and materials science is characterized by its unique spectroscopic signature. This document

presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS), alongside detailed experimental protocols.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-(4-Fluorophenyl)ethanamine.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.30 t 2H Ar-H

7.00 t 2H Ar-H

4.13 q 1H CH

1.55 s (broad) 2H NH₂

1.35 d 3H CH₃
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Note: Predicted data is based on computational models and may vary from experimental

results. The chemical shift of the NH₂ protons is highly dependent on solvent and

concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

161.5 (d, ¹JCF ≈ 243 Hz) C-F

142.0 (d) C-C-N

128.0 (d) Ar-C-H

115.0 (d) Ar-C-H

50.0 CH-N

25.0 CH₃

Note: Predicted data. The multiplicity of the aromatic carbon signals is due to carbon-fluorine

coupling.

Table 3: Infrared (IR) Spectroscopy Data
While a specific experimental spectrum for 1-(4-Fluorophenyl)ethanamine is not readily

available in public databases, the expected characteristic absorption bands are listed below

based on the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, Broad N-H stretch (primary amine)

2850-2970 Medium C-H stretch (aliphatic)

1600-1650 Medium N-H bend (primary amine)

1500-1600 Strong C=C stretch (aromatic)

1220-1240 Strong C-F stretch

1000-1100 Strong C-N stretch
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Table 4: Mass Spectrometry (MS) Data
Experimentally obtained mass spectrometry data for 1-(4-Fluorophenyl)ethanamine is not

widely published. The predicted molecular ion and key fragments are presented below.

m/z Relative Intensity Assignment

139.08 High [M]⁺ (Molecular Ion)

124.06 Medium [M-CH₃]⁺

109.04 High
[M-C₂H₄N]⁺ (Fluorotropylium

ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of 1-(4-Fluorophenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).

Sample Preparation:

A sample of 1-(4-Fluorophenyl)ethanamine (5-10 mg) is dissolved in approximately 0.6 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64, depending on the sample concentration.
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Spectral Width: 0-12 ppm.

Acquisition Time: Approximately 2-4 seconds.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced

to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable

sampling accessory (e.g., Attenuated Total Reflectance - ATR).

Sample Preparation:

Neat Liquid: A small drop of 1-(4-Fluorophenyl)ethanamine is placed directly onto the ATR

crystal.

Thin Film: A drop of the liquid sample is placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:
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A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded to account for atmospheric and instrumental interferences.

The sample is placed in the beam path, and the sample spectrum is recorded.

The final spectrum is typically presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system for

sample introduction (e.g., Gas Chromatography-Mass Spectrometry - GC-MS or Liquid

Chromatography-Mass Spectrometry - LC-MS).

Sample Preparation:

GC-MS: A dilute solution of the analyte (typically in a volatile solvent like dichloromethane or

methanol) is injected into the GC, where it is vaporized and separated before entering the

mass spectrometer.

LC-MS: A solution of the analyte in a suitable mobile phase is injected into the LC system for

separation prior to introduction into the mass spectrometer.

Ionization Method:

Electron Ionization (EI): Commonly used in GC-MS. The sample molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing ionization and extensive

fragmentation.

Electrospray Ionization (ESI): A soft ionization technique often used in LC-MS, which

typically results in less fragmentation and a prominent molecular ion peak.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each
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ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for NMR, FT-IR, and Mass Spectrometry analysis.
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Caption: Simplified signaling pathway in NMR spectroscopy.
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[https://www.benchchem.com/product/b1330211#spectroscopic-data-nmr-ir-ms-of-1-4-
fluorophenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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